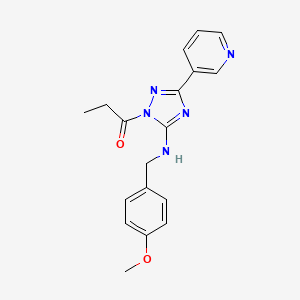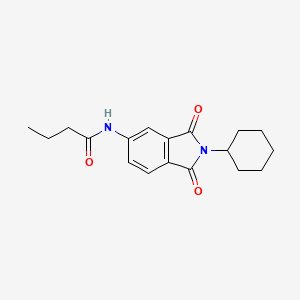![molecular formula C14H15N3O4 B5202156 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Methoxsalen, is a synthetic compound that belongs to the class of psoralens. Psoralens are a group of naturally occurring compounds that are found in plants and are known for their photosensitizing properties. Methoxsalen is used in a variety of scientific research applications, including phototherapy, photochemotherapy, and photoaffinity labeling.
Mecanismo De Acción
The mechanism of action of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its ability to intercalate into DNA and crosslink with pyrimidine bases upon exposure to ultraviolet A (UVA) radiation. This crosslinking inhibits DNA replication and transcription, leading to cell death. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of melanin in the skin, which can help protect against the harmful effects of UVA radiation. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to its use. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is highly photosensitive and must be stored in the dark to prevent degradation. It is also toxic to cells at high concentrations and can induce DNA damage in the absence of UVA radiation.
Direcciones Futuras
There are several future directions for research on 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new photosensitizing agents that are more effective and less toxic than 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the use of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Métodos De Síntesis
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a variety of methods, including the condensation of 3-methyl-2-butanone with 4-methoxybenzaldehyde, followed by the reaction of the resulting product with urea and acetic anhydride. This method is known as the Pechmann condensation method and has been used to synthesize 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in large quantities for research purposes.
Aplicaciones Científicas De Investigación
5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research for its photosensitizing properties. It is commonly used in phototherapy and photochemotherapy for the treatment of skin disorders such as psoriasis, vitiligo, and eczema. 5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is also used in photoaffinity labeling, a technique used to study protein-protein interactions and protein-ligand interactions.
Propiedades
IUPAC Name |
6-hydroxy-5-[2-(4-methoxyphenyl)ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-21-10-4-2-9(3-5-10)6-7-15-8-11-12(18)16-14(20)17-13(11)19/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLXGLWQFLDJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2,6-dihydroxy-5-({[2-(4-methoxyphenyl)ethyl]amino}methylidene)pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5202077.png)
![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)

![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)

![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)